molecular formula C10H8BrN3O2 B14460307 N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 67305-23-1

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14460307
CAS No.: 67305-23-1
M. Wt: 282.09 g/mol
InChI Key: ZINWLWNICFZQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromopyridine moiety, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to nucleophilic sites in enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxamide group.

    5-Bromopyridine-2-carboxylic acid: Lacks the oxazole ring and has a carboxylic acid group instead of a carboxamide group.

    N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a bromopyridine moiety, an oxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

67305-23-1

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H8BrN3O2/c1-6-8(5-13-16-6)10(15)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,14,15)

InChI Key

ZINWLWNICFZQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.